5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole
Overview
Description
5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole: is a complex organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a dicyclohexylphosphino group attached to a bi-1H-pyrazole framework, which is further substituted with three phenyl groups. The combination of these functional groups imparts unique chemical reactivity and stability to the compound, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole typically involves the reaction of dicyclohexylphosphine with a suitable pyrazole derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the dicyclohexylphosphine is reacted with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine group .
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole undergoes various types of chemical reactions, including:
Coordination: The compound can act as a ligand, coordinating to transition metals to form stable complexes that are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild temperatures, and inert atmosphere.
Substitution: Electrophiles such as halogens or nitro groups, acidic or basic conditions.
Coordination: Transition metal salts, inert atmosphere, and solvents like dichloromethane or toluene.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Functionalized pyrazole derivatives.
Coordination: Metal-ligand complexes.
Scientific Research Applications
Chemistry: 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole is widely used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its ability to stabilize transition metal complexes makes it a valuable tool in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to study the interactions between phosphine ligands and metal ions, which can provide insights into the design of metal-based drugs and diagnostic agents .
Industry: In the industrial sector, 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole is employed in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity .
Mechanism of Action
The mechanism by which 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole exerts its effects is primarily through its role as a ligand in coordination chemistry. The dicyclohexylphosphino group provides a strong binding site for transition metals, facilitating the formation of stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, enhancing the rate and selectivity of chemical reactions. The phenyl groups further stabilize the complex through π-π interactions and steric effects, which can influence the overall reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
1,2-Bis(dicyclohexylphosphino)ethane (dcpe): A diphosphine ligand with similar steric and electronic properties, used in coordination chemistry.
2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropyl-1,1’-biphenyl (XPhos): Another phosphine ligand known for its high reactivity and stability in catalytic processes.
Bis(dicyclohexylphosphino)methane: A related compound with two phosphine groups, used in similar catalytic applications.
Uniqueness: 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole stands out due to its unique combination of a pyrazole framework with a dicyclohexylphosphino group and three phenyl substituents. This structure provides a balance of steric bulk and electronic properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity .
Properties
IUPAC Name |
dicyclohexyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N4P/c1-6-16-28(17-7-1)34-36(35(29-18-8-2-9-19-29)39(38-34)30-20-10-3-11-21-30)40-33(26-27-37-40)41(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-3,6-11,16-21,26-27,31-32H,4-5,12-15,22-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMENEJKATASVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=NN3C4=C(N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700266 | |
Record name | 5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021176-69-1 | |
Record name | 5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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